Salicylic acid, 4-amino-, acetate, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salicylic acid, 4-amino-, acetate, sodium salt is a derivative of salicylic acid, which is known for its applications in medicine and skincare. This compound combines the properties of salicylic acid and an amino group, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, 4-amino-, acetate, sodium salt typically involves the acetylation of 4-aminosalicylic acid. The process begins with the reaction of 4-aminosalicylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Salicylic acid, 4-amino-, acetate, sodium salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted salicylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Salicylic acid, 4-amino-, acetate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Used in the formulation of pharmaceuticals and cosmetics.
Wirkmechanismus
The mechanism of action of salicylic acid, 4-amino-, acetate, sodium salt involves its interaction with cellular pathways. The compound inhibits the synthesis of folic acid by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid. This inhibition disrupts the folic acid synthesis pathway, leading to reduced cell growth and multiplication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminosalicylic acid: Used in the treatment of tuberculosis.
Sodium salicylate: Known for its analgesic and anti-inflammatory properties.
Aminosalicylic acid: Used as an anti-mycobacterial agent.
Uniqueness
Salicylic acid, 4-amino-, acetate, sodium salt is unique due to its combined properties of salicylic acid and an amino group, making it versatile in various applications. Its ability to inhibit folic acid synthesis sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
102338-90-9 |
---|---|
Molekularformel |
C9H8NNaO4 |
Molekulargewicht |
217.15 g/mol |
IUPAC-Name |
sodium;2-acetyloxy-4-aminobenzoate |
InChI |
InChI=1S/C9H9NO4.Na/c1-5(11)14-8-4-6(10)2-3-7(8)9(12)13;/h2-4H,10H2,1H3,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
LRGBJMGTXPCKNU-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)OC1=C(C=CC(=C1)N)C(=O)[O-].[Na+] |
Verwandte CAS-Nummern |
102338-89-6 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.